

Spectroscopic analysis to validate the structure of 6-Methyl-4-octanol

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Compound of Interest

Compound Name: 6-Methyl-4-octanol

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Spectroscopic Validation of 6-Methyl-4-octanol: A Comparative Guide

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This guide provides a comprehensive spectroscopic analysis to confirm the structure of **6-Methyl-4-octanol**, offering a comparative overview of expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for researchers, scientists, and drug development professionals to replicate and verify the findings.

Structural Confirmation of 6-Methyl-4-octanol

The structure of **6-Methyl-4-octanol** ($C_9H_{20}O$) has been elucidated and is presented below. The following spectroscopic data collectively support the assigned structure.

Chemical Structure:

Comparative Spectroscopic Data

The expected data from the spectroscopic analysis of **6-Methyl-4-octanol** are summarized in the tables below. These values are predicted based on the chemical structure and typical spectroscopic ranges for aliphatic alcohols.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts for **6-Methyl-4-octanol**

| Proton Assignment | Chemical Shift (δ , ppm) | Multiplicity | Integration |
|----------------------------------|----------------------------------|-----------------|-------------|
| -OH | ~1.5-2.5 | Singlet (broad) | 1H |
| H4 (CH-OH) | ~3.6 | Multiplet | 1H |
| H2, H5, H7 (CH ₂) | ~1.2-1.6 | Multiplet | 6H |
| H6 (CH) | ~1.7 | Multiplet | 1H |
| H1, H8, -CH ₃ (at C6) | ~0.9 | Triplet/Doublet | 9H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-Methyl-4-octanol**

| Carbon Assignment | Chemical Shift (δ , ppm) |
|----------------------------------|----------------------------------|
| C4 (CH-OH) | ~70-75 |
| C3, C5 | ~35-45 |
| C2, C7 | ~20-30 |
| C6 | ~30-35 |
| C1, C8, -CH ₃ (at C6) | ~10-20 |

IR (Infrared) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for **6-Methyl-4-octanol**

| Functional Group | Wavenumber (cm ⁻¹) | Intensity | Description |
|------------------|--------------------------------|---------------|-------------------------|
| O-H Stretch | 3200-3600 | Strong, Broad | Hydrogen-bonded alcohol |
| C-H Stretch | 2850-3000 | Strong | Aliphatic C-H |
| C-O Stretch | 1050-1150 | Medium | Secondary alcohol |

MS (Mass Spectrometry) Data

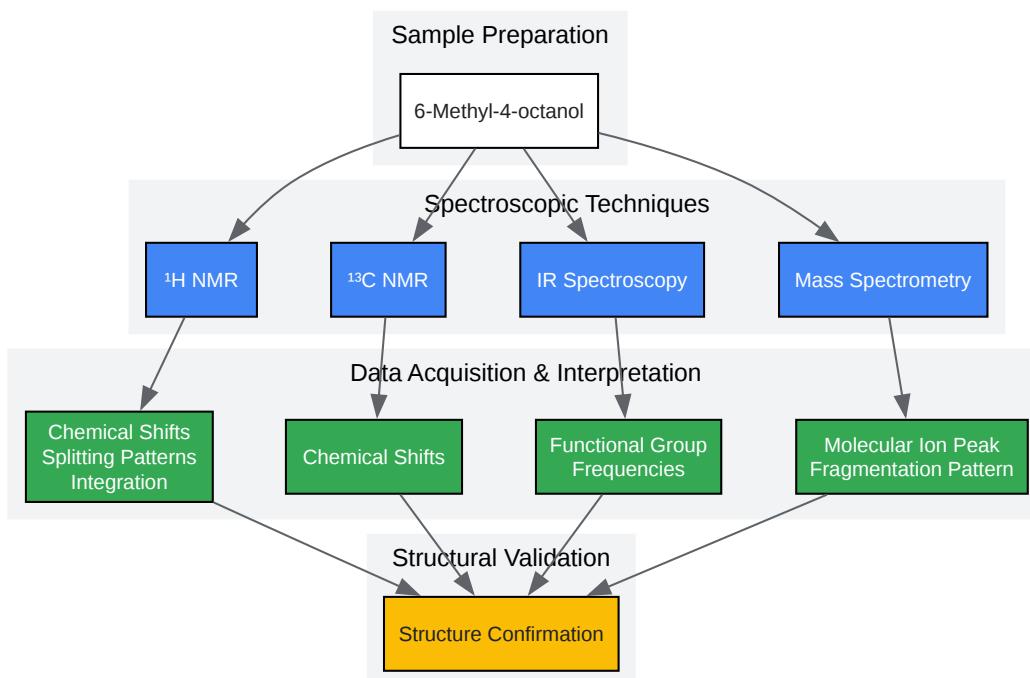
Table 4: Predicted Key Fragments in the Mass Spectrum of **6-Methyl-4-octanol**

| m/z | Proposed Fragment | Fragmentation Pathway |
|-----|---|---------------------------------|
| 144 | [C ₉ H ₂₀ O] ⁺ | Molecular Ion (M ⁺) |
| 126 | [C ₉ H ₁₈] ⁺ | Dehydration (M-18) |
| 101 | [C ₆ H ₁₃ O] ⁺ | Alpha cleavage |
| 87 | [C ₅ H ₁₁ O] ⁺ | Alpha cleavage |
| 73 | [C ₄ H ₉ O] ⁺ | Alpha cleavage |
| 59 | [C ₃ H ₇ O] ⁺ | Alpha cleavage |
| 45 | [C ₂ H ₅ O] ⁺ | Alpha cleavage |

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **6-Methyl-4-octanol**.

Spectroscopic Analysis Workflow for 6-Methyl-4-octanol

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Caption: Workflow for the spectroscopic validation of **6-Methyl-4-octanol**.

Detailed Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **6-Methyl-4-octanol** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

- Instrument: A 400 MHz NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 2 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of neat **6-Methyl-4-octanol** between two potassium bromide (KBr) plates to form a thin liquid film.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:

- Scan Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Data Processing: Record the spectrum in transmittance mode and identify the characteristic absorption bands.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **6-Methyl-4-octanol** in methanol directly into the ion source via a syringe pump.
- Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Rate: 1 scan/second.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently validate the structure of **6-Methyl-4-octanol**. The presented data serves as a reliable reference for researchers in the field.

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